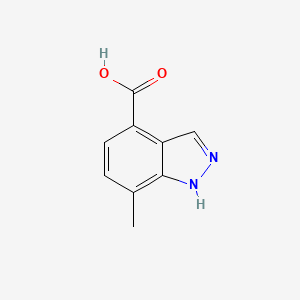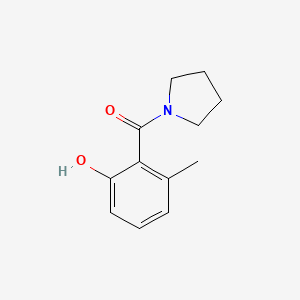
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a phenolic hydroxyl group, a methyl group, and a pyrrolidine ring attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Nitrated, halogenated, or sulfonated derivatives.
Scientific Research Applications
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenolic hydroxyl group and the pyrrolidine ring can participate in hydrogen bonding, hydrophobic interactions, or other molecular interactions that influence its biological effects.
Comparison with Similar Compounds
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the methyl group on the aromatic ring.
(2-Hydroxy-6-methylphenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The presence of the methyl group on the aromatic ring and the pyrrolidine ring in (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone distinguishes it from similar compounds. These structural features can influence its reactivity, biological activity, and overall properties, making it a unique compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2-hydroxy-6-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H15NO2/c1-9-5-4-6-10(14)11(9)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
InChI Key |
QQJHTWWAEKIBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


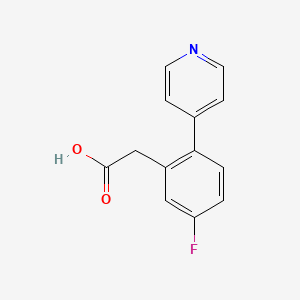
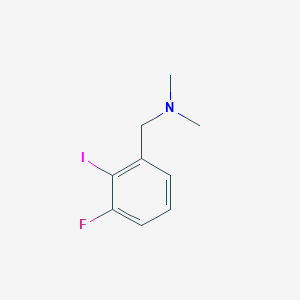
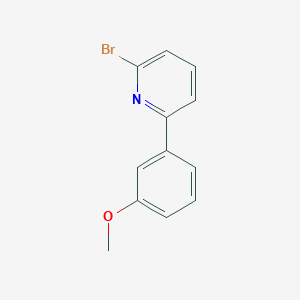
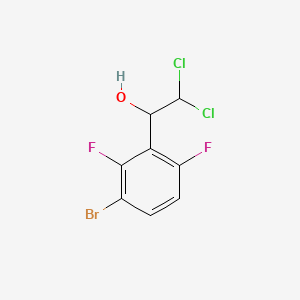
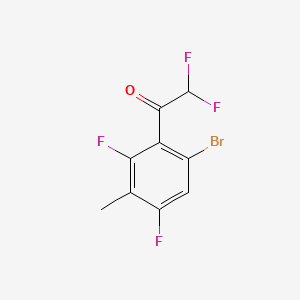
![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
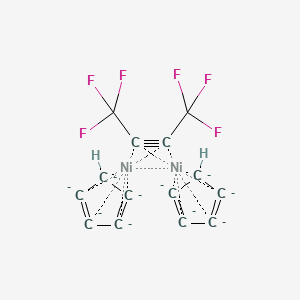

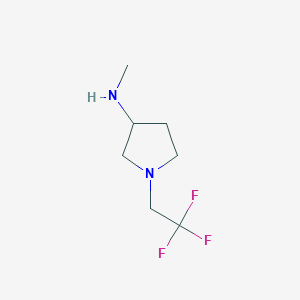

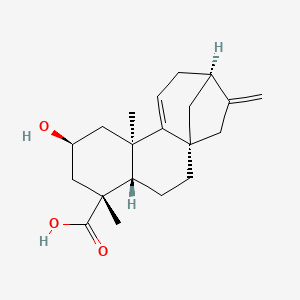
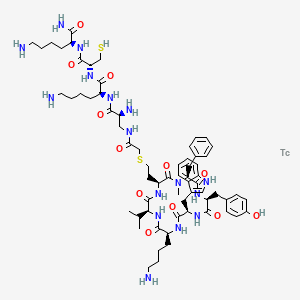
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
